COX-2 Inhibitory Activity: HDMPA vs. Baseline and Structural Analogs
HDMPA demonstrates measurable cyclooxygenase-2 (COX-2) inhibitory activity, achieving a 50% reduction in COX-2 activity at a concentration of 10 µM in vitro . This provides a quantitative benchmark for anti-inflammatory potential, distinguishing it from phenylpropanoic acid analogs lacking the 3,5-dimethyl substitution, which may exhibit altered potency due to differences in steric and electronic interactions with the COX-2 active site [1].
| Evidence Dimension | COX-2 enzyme inhibition |
|---|---|
| Target Compound Data | 50% inhibition at 10 µM |
| Comparator Or Baseline | Unsubstituted phenylpropanoic acid derivatives (no direct comparator data available) |
| Quantified Difference | Not calculable due to absence of direct comparator data |
| Conditions | In vitro COX-2 enzymatic assay |
Why This Matters
Quantifies HDMPA's baseline anti-inflammatory activity, providing a critical data point for medicinal chemistry programs focused on COX-2 modulation where 3,5-dimethyl substitution may confer unique SAR advantages.
- [1] Reta GF, Tonn CE, Ríos-Luci C, León LG, Pérez-Roth E, Padrón JM, Donadel OJ. Cytotoxic bioactivity of some phenylpropanoic acid derivatives. core.ac.uk, 2012. Available at: https://core.ac.uk/works/127735760 View Source
